2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
Overview
Description
2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CID-1001499) is a small molecule with a wide range of applications in scientific research. It is a versatile compound used in the synthesis of various compounds, as well as in the study of biological processes such as enzyme inhibition, receptor binding, and protein-protein interactions.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with boronic acid ester functionalities, such as the one , are often synthesized through multi-step reactions including substitution reactions. These compounds are structurally characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, Huang et al. (2021) detailed the synthesis and crystal structure of related compounds, highlighting the use of density functional theory (DFT) to confirm molecular structures, which align with single crystal X-ray diffraction data (Huang et al., 2021).
Applications in Organic Synthesis
Boronic acid esters play a crucial role in organic synthesis, offering pathways to create complex molecules through catalytic reactions. For example, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides, demonstrating the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are critical intermediates in the synthesis of various organic compounds (Takagi & Yamakawa, 2013).
Material Science and Imaging Applications
Compounds similar to 2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone have been utilized in the development of new materials and imaging agents. For instance, Tian et al. (2017) developed a novel near-infrared fluorescent probe based on arylboronate for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish, showcasing the potential of such compounds in biomedical imaging and material science (Tian et al., 2017).
Antimicrobial Activity
Research has also extended into the biological activity of indole derivatives synthesized from boronic acid esters. Studies have shown that novel indole derivatives exhibit significant antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Li De-liang, 2010).
properties
IUPAC Name |
2-chloro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-13-11(9-12)7-8-19(13)14(20)10-18/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLAYXFGXXDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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